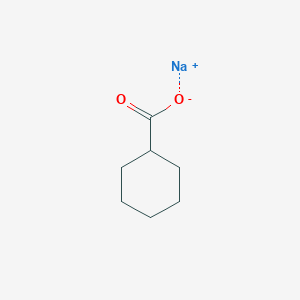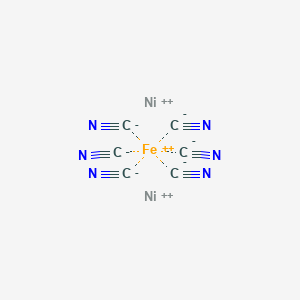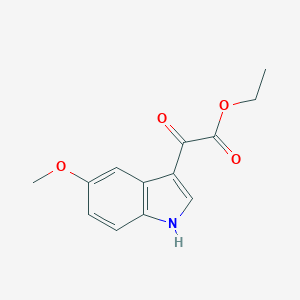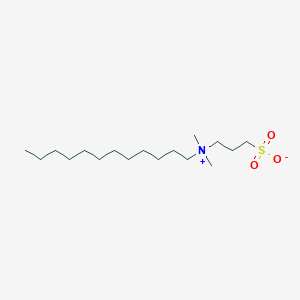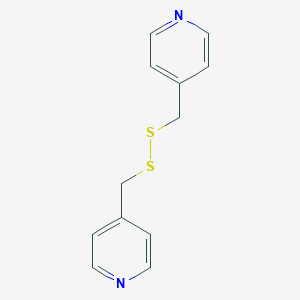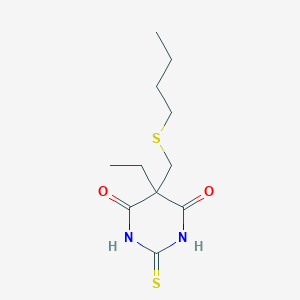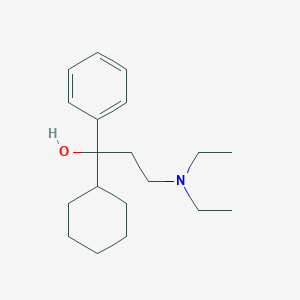![molecular formula C25H20N6O4 B086418 2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate CAS No. 15087-70-4](/img/structure/B86418.png)
2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CNAE and is a member of the azobenzene family of compounds. CNAE has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of CNAE is not fully understood, but it is believed to involve the photoisomerization of the azobenzene moiety. This photoisomerization results in a change in the conformation of the molecule, which can lead to changes in its physical and chemical properties.
Efectos Bioquímicos Y Fisiológicos
CNAE has been shown to have a range of biochemical and physiological effects, including the ability to interact with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, which can have significant implications for biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNAE in lab experiments is its unique photoresponsive properties. This allows researchers to control the behavior of the molecule using light, which can be a powerful tool for studying biological systems. However, there are also limitations to using CNAE, including its relatively complex synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research involving CNAE. One area of interest is the development of new materials and devices based on CNAE. For example, CNAE-based sensors and actuators could have a range of applications in the fields of robotics and biomedicine. Another area of interest is the study of the interaction between CNAE and biological systems, which could lead to the development of new drugs and therapeutic agents. Finally, there is also potential for using CNAE in the development of new diagnostic tools for detecting and monitoring diseases.
Métodos De Síntesis
The synthesis of CNAE involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-nitroaniline with ethyl cyanoacetate to produce a nitro-substituted intermediate. This intermediate is then reduced to form the corresponding amine, which is then coupled with 4-(2-cyanoethyl)-2-nitrophenol to form the final product, CNAE.
Aplicaciones Científicas De Investigación
CNAE has been widely used in scientific research due to its unique properties. One of the most significant applications of CNAE is in the field of materials science, where it has been used to create photoresponsive polymers and liquid crystals. In addition, CNAE has been used in the development of new sensors and diagnostic tools, as well as in the study of protein-ligand interactions.
Propiedades
Número CAS |
15087-70-4 |
|---|---|
Nombre del producto |
2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate |
Fórmula molecular |
C25H20N6O4 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C25H20N6O4/c26-13-4-14-30(15-16-35-25(32)19-5-2-1-3-6-19)22-9-7-21(8-10-22)28-29-24-12-11-23(31(33)34)17-20(24)18-27/h1-3,5-12,17H,4,14-16H2 |
Clave InChI |
RMUVDBYECREIDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





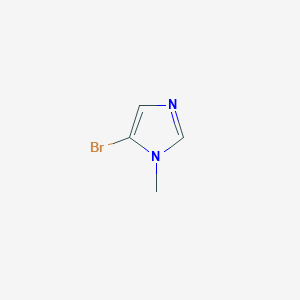
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)

